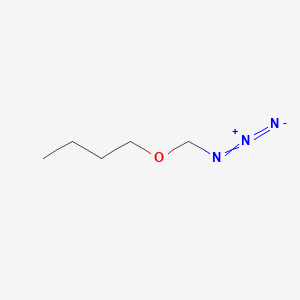

1-(Azidomethoxy)butane

描述

Historical Context of Azide (B81097) Chemistry in Organic Synthesis

The journey of azide chemistry began in the 19th century, with the discovery of phenyl azide in 1864. Organic azides are characterized by the energetic and reactive azido (B1232118) group (-N₃). Initially, their application in synthesis was somewhat limited due to safety concerns associated with their potential instability. However, the development of iconic reactions such as the Staudinger reduction, which smoothly converts azides to amines, and the Curtius rearrangement, transforming acyl azides into isocyanates, solidified their importance as versatile synthetic intermediates. A paradigm shift in the utility of azides occurred with the advent of the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction enables the efficient and highly selective formation of 1,2,3-triazoles, stable heterocyclic rings with broad applications in medicinal chemistry, materials science, and bioconjugation.

Evolution of Ether Functionality in Organic Chemistry

Ethers, defined by the R-O-R' linkage, have a long and storied history in organic chemistry, with diethyl ether being one of the earliest known and utilized organic compounds. Their general chemical inertness makes them excellent solvents for a wide range of organic reactions. The development of synthetic methods for ether formation, most notably the Williamson ether synthesis, provided chemists with reliable tools to construct these linkages. Beyond their role as solvents, ethers are integral components of many natural products and pharmaceuticals. The ether functionality can influence a molecule's solubility, conformation, and biological activity. The introduction of an ether group into a molecule can also serve as a key strategic element in the design of complex synthetic routes.

Conceptual Framework for Bifunctional Organic Molecules

Bifunctional organic molecules are compounds that contain two different functional groups. The presence of two distinct reactive sites within the same molecule opens up a vast landscape of synthetic possibilities. These molecules can undergo selective reactions at one functional group while leaving the other intact, allowing for stepwise chemical modifications. Alternatively, both functional groups can participate in a concerted or sequential manner to construct complex molecular architectures, such as heterocycles and polymers. The strategic design of bifunctional reagents, where the reactivity of each functional group is well-understood and controllable, is a key aspect of modern organic synthesis. Molecules like 1-(Azidomethoxy)butane, which combine the high-energy reactivity of an azide with the more stable and structurally significant ether group, are prime examples of this design philosophy.

Physicochemical and Spectroscopic Properties of this compound

While dedicated research articles on this compound are scarce, its fundamental properties can be estimated based on data from commercial suppliers and comparison with analogous structures.

| Property | Value (Estimated) | Source |

| Molecular Formula | C₅H₁₁N₃O | - |

| Molecular Weight | 129.16 g/mol | - |

| Boiling Point | ~142 °C | vulcanchem.com |

Spectroscopic data provides the structural fingerprint of a molecule. For this compound, the expected spectroscopic features are as follows:

| Spectroscopy | Characteristic Signals (Expected) |

| ¹H NMR | δ 3.35 (s, 3H, -OCH₃), δ 1.45–1.70 (m, 4H, -CH₂CH₂-), δ 0.9 (t, 3H, -CH₃), Signal for -OCH₂N₃ |

| IR Spectroscopy | Strong absorption at ~2100 cm⁻¹ (azide stretch), 2850–2950 cm⁻¹ (C-H alkane), 1100 cm⁻¹ (C-O methoxy) |

| Mass Spectrometry | Molecular ion peak and fragmentation patterns corresponding to the loss of N₂ and other fragments. |

Synthesis of this compound

The synthesis of this compound is not extensively detailed in the scientific literature. However, a plausible synthetic route can be inferred from standard organic transformations. A common approach to synthesizing α-azido ethers involves a two-step process.

The first step would likely be the formation of a 1-(halomethoxy)butane, for instance, 1-(chloromethoxy)butane. This can be achieved through the reaction of butanol with formaldehyde (B43269) and hydrogen chloride.

The second step would involve the nucleophilic substitution of the halide with an azide salt, such as sodium azide, in a suitable polar aprotic solvent like dimethylformamide (DMF) or acetone.

Reaction Scheme:

CH₃(CH₂)₃OH + CH₂O + HCl → CH₃(CH₂)₃OCH₂Cl + H₂O

CH₃(CH₂)₃OCH₂Cl + NaN₃ → CH₃(CH₂)₃OCH₂N₃ + NaCl

This method provides a straightforward pathway to the target molecule, leveraging well-established reactions in organic synthesis.

Reactivity and Potential Applications

The bifunctional nature of this compound dictates its reactivity, with the azide and ether groups offering distinct chemical handles for further transformations.

Reactivity of the Azide Group

The azide functional group is the more reactive center of the molecule and can participate in a variety of important reactions:

1,3-Dipolar Cycloaddition: The azide can react with alkynes in a [3+2] cycloaddition to form 1,2,3-triazoles. This "click" reaction is highly efficient and can be used to link the azidomethoxybutane moiety to other molecules.

Reduction to Amines: The azide group can be readily reduced to a primary amine using reagents such as lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. This provides a route to 1-(aminomethoxy)butane, another bifunctional compound.

Staudinger Reaction: Reaction with phosphines, such as triphenylphosphine (B44618), would yield an aza-ylide, which can then be hydrolyzed to the corresponding primary amine.

Stability and Reactions of the Ether Linkage

The ether group in this compound is generally stable under many reaction conditions, making it a robust linker. Ethers are typically resistant to many oxidizing and reducing agents, as well as to most acids and bases, especially under mild conditions. Cleavage of the ether bond would require harsh conditions, such as treatment with strong acids like HBr or HI.

Potential Applications in Organic Synthesis

The dual functionality of this compound makes it a potentially useful building block in several areas of organic synthesis:

Synthesis of Heterocycles: The azide group can be used as a linchpin for the construction of nitrogen-containing heterocycles.

Bioconjugation: Through the click reaction, this molecule could be used to attach the butoxy-methoxy handle to biomolecules, potentially modifying their properties or serving as a linker for other functionalities.

Materials Science: The ability of the azide to participate in polymerization reactions or to functionalize surfaces could be exploited in the development of new materials.

Structure

3D Structure

属性

分子式 |

C5H11N3O |

|---|---|

分子量 |

129.16 g/mol |

IUPAC 名称 |

1-(azidomethoxy)butane |

InChI |

InChI=1S/C5H11N3O/c1-2-3-4-9-5-7-8-6/h2-5H2,1H3 |

InChI 键 |

ZUBYWIXIQFQXFV-UHFFFAOYSA-N |

规范 SMILES |

CCCCOCN=[N+]=[N-] |

产品来源 |

United States |

Advanced Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies

NMR spectroscopy is a powerful, non-destructive analytical tool that provides detailed information about the carbon-hydrogen framework of a molecule. For 1-(Azidomethoxy)butane, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would be employed for a comprehensive structural analysis.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals for each set of chemically non-equivalent protons. The chemical shift (δ) of these signals is influenced by the electronic environment of the protons, with electronegative atoms like oxygen and the azide (B81097) group causing a downfield shift.

The predicted ¹H NMR chemical shifts, multiplicities, and coupling constants for this compound are detailed in the interactive table below. The methylene (B1212753) protons adjacent to the oxygen of the methoxy (B1213986) group (H-1') are expected to be the most deshielded, appearing at the lowest field. The protons of the butyl chain will show characteristic splitting patterns due to coupling with adjacent protons. The methylene protons adjacent to the azide group (H-a) are also expected to be significantly deshielded.

Interactive Data Table: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-a (CH₂) | 4.8 - 5.2 | Singlet | N/A |

| H-1' (OCH₂) | 3.5 - 3.8 | Triplet | 6.5 - 7.0 |

| H-2' (CH₂) | 1.5 - 1.7 | Sextet | 7.0 - 7.5 |

| H-3' (CH₂) | 1.3 - 1.5 | Sextet | 7.0 - 7.5 |

| H-4' (CH₃) | 0.9 - 1.0 | Triplet | 7.0 - 7.5 |

Note: These are predicted values and may vary slightly in experimental conditions.

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The chemical shifts are influenced by the hybridization and the electronegativity of attached atoms.

The carbon atom of the azidomethoxy group (C-a) is expected to be significantly downfield due to the electron-withdrawing nature of the azide and oxygen groups. The carbon atom of the methylene group attached to the ether oxygen (C-1') will also be deshielded. The chemical shifts of the butyl chain carbons will be in the typical aliphatic region.

Interactive Data Table: Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C-a (N₃CH₂O) | 90 - 100 |

| C-1' (OCH₂) | 70 - 75 |

| C-2' (CH₂) | 30 - 35 |

| C-3' (CH₂) | 18 - 22 |

| C-4' (CH₃) | 13 - 15 |

Note: These are predicted values and may vary slightly in experimental conditions.

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the atoms in this compound, a series of 2D NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other, typically on adjacent carbon atoms. For instance, cross-peaks would be observed between H-1' and H-2', H-2' and H-3', and H-3' and H-4', confirming the sequence of the butyl chain.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. It would allow for the direct assignment of each carbon signal to its attached proton(s). For example, the signal for C-1' would show a correlation to the triplet of H-1'.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between carbons and protons that are separated by two or three bonds. This is particularly useful for identifying connectivity across heteroatoms and for assigning quaternary carbons (though none are present in this molecule). In this compound, an HMBC spectrum would show a crucial correlation between the protons of the azidomethylene group (H-a) and the first carbon of the butyl chain (C-1') through the ether oxygen, confirming the azidomethoxy-butane linkage.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared spectroscopy is a valuable technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

The IR spectrum of this compound is expected to show strong, characteristic absorption bands for the azide and ether functional groups.

Azide (N₃) Stretching: Organic azides exhibit a very strong and sharp absorption band corresponding to the asymmetric stretching vibration of the N=N=N bond. This peak is typically found in the region of 2100-2160 cm⁻¹. The presence of a strong peak in this region would be a clear indicator of the azide functionality.

Ether (C-O-C) Stretching: The ether linkage is characterized by a strong C-O-C stretching vibration. For an aliphatic ether, this absorption is typically observed in the range of 1070-1150 cm⁻¹.

Interactive Data Table: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Characteristic Absorption Range (cm⁻¹) |

| Azide (N₃) | Asymmetric Stretch | 2100 - 2160 |

| Ether (C-O-C) | Stretch | 1070 - 1150 |

| Alkane (C-H) | Stretch | 2850 - 2960 |

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound (C₅H₁₁N₃O), the molecular weight is 145.18 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 145. A key fragmentation pathway for organic azides is the loss of a molecule of nitrogen (N₂), which has a mass of 28. This would result in a significant fragment ion at m/z 117 (M-28).

Further fragmentation of the butyl ether portion of the molecule would also be expected. Cleavage of the C-O bond could lead to the formation of a butyl cation (m/z 57) or a butoxy cation (m/z 73). Alpha-cleavage adjacent to the ether oxygen is also a common fragmentation pathway for ethers.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry is an essential technique for the unambiguous determination of the elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with very high precision. For this compound (C₅H₁₁N₃O), HRMS can differentiate its exact mass from other compounds with the same nominal mass.

The exact mass is calculated by summing the masses of the most abundant isotopes of each element in the molecule.

Table 1: Isotopic Masses for Exact Mass Calculation of this compound

| Element | Isotope | Mass (amu) |

| Carbon | ¹²C | 12.00000 |

| Hydrogen | ¹H | 1.00783 |

| Nitrogen | ¹⁴N | 14.00307 |

| Oxygen | ¹⁶O | 15.99491 |

Based on these values, the theoretical exact mass of the molecular ion [M]⁺ of this compound can be calculated. In practice, protonated molecules [M+H]⁺ or other adducts are often observed, depending on the ionization technique used (e.g., Electrospray Ionization - ESI or Chemical Ionization - CI). The high resolution of the mass spectrometer allows for the experimental determination of the m/z value to several decimal places, which can then be compared to the calculated theoretical value to confirm the elemental formula.

Table 2: Theoretical Exact Mass of this compound and its Common Adducts

| Species | Formula | Theoretical Exact Mass (m/z) |

| [M]⁺ | C₅H₁₁N₃O⁺ | 129.08969 |

| [M+H]⁺ | C₅H₁₂N₃O⁺ | 130.09752 |

| [M+Na]⁺ | C₅H₁₁N₃ONa⁺ | 152.07948 |

The fragmentation pattern in the mass spectrum would also provide valuable structural information. Cleavage of the C-O and N-N bonds would be expected, leading to characteristic fragment ions that can help to piece together the molecular structure.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Vis spectroscopy probes the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy molecular orbital to a higher energy one. For a molecule like this compound, which lacks extensive conjugation or chromophores that absorb in the visible region, the absorptions are expected to be in the ultraviolet range.

The key electronic transitions expected for this molecule are:

n → σ : These transitions involve the promotion of a non-bonding electron (from the lone pairs on the oxygen and nitrogen atoms) to an anti-bonding σ orbital. These are typically high-energy transitions occurring at shorter wavelengths.

n → π : The azide group has a π system, and the non-bonding electrons on the nitrogen atoms can be excited to an anti-bonding π orbital. These transitions are of lower energy than n → σ* and occur at longer wavelengths.

Given the structure of this compound, it is not expected to have significant absorption in the near-UV or visible range due to the absence of a conjugated system. The primary absorptions would likely be below 250 nm. The azide functional group in simple alkyl azides typically shows a weak absorption band around 280-290 nm, attributed to the n → π* transition.

Table 3: Expected UV-Vis Absorption for Functional Groups in this compound

| Functional Group | Electronic Transition | Expected λmax (nm) |

| Ether (-O-) | n → σ | < 200 |

| Azide (-N₃) | n → π | ~280-290 (weak) |

| Azide (-N₃) | π → π* | < 220 (strong) |

The absence of significant conjugation means that the electronic transitions are localized to the specific functional groups.

Raman Spectroscopy for Complementary Vibrational Information

Raman spectroscopy provides information about the vibrational modes of a molecule and is complementary to infrared (IR) spectroscopy. It relies on the inelastic scattering of monochromatic light. A vibrational mode is Raman-active if it causes a change in the polarizability of the molecule.

For this compound, several key vibrational modes would be expected to be Raman-active. The azide group has characteristic symmetric and asymmetric stretching vibrations. The symmetric stretch is typically strong in the Raman spectrum, while the asymmetric stretch is often weaker.

Table 4: Expected Raman Shifts for Key Vibrational Modes in this compound

| Vibrational Mode | Functional Group | Expected Raman Shift (cm⁻¹) |

| Asymmetric stretch (νas) | Azide (-N₃) | ~2100 |

| Symmetric stretch (νs) | Azide (-N₃) | ~1250-1350 |

| C-O-C stretch | Ether | ~1100-1150 |

| C-H stretch | Alkyl chain | ~2850-3000 |

| C-C stretch | Alkyl chain | ~800-1100 |

The symmetric stretch of the azide group is particularly characteristic and would be a strong indicator of its presence in a Raman spectrum. The various C-H and C-C stretching and bending modes of the butane (B89635) chain would also be present, providing a "fingerprint" for that part of the molecule.

Chemical Reactivity and Reaction Mechanisms of 1 Azidomethoxy Butane

Azide (B81097) Reactivity Profiles

The azide functional group is a versatile and high-energy moiety, well-known for its participation in a variety of powerful chemical transformations. It can act as a 1,3-dipole, a precursor to amines, and a source of highly reactive nitrene intermediates.

Cycloaddition Reactions (e.g., Huisgen Cycloadditions, Click Chemistry)

The azide group readily undergoes 1,3-dipolar cycloaddition reactions with dipolarophiles, most notably alkynes, to form stable five-membered heterocyclic rings. organic-chemistry.org The reaction of an azide with an alkyne to form a 1,2,3-triazole is known as the Huisgen azide-alkyne cycloaddition. wikipedia.orgchemeurope.com This reaction is a cornerstone of "click chemistry," a concept introduced to describe reactions that are high-yielding, wide in scope, and simple to perform. organic-chemistry.org

The thermal Huisgen cycloaddition often requires elevated temperatures and can produce a mixture of regioisomers (1,4- and 1,5-disubstituted triazoles) when using asymmetrical alkynes. wikipedia.orgorganic-chemistry.org However, the development of metal-catalyzed variants has greatly enhanced the reaction's utility.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is the premier example of a click reaction. wikipedia.org It is typically conducted at room temperature under aqueous conditions and exhibits remarkable regioselectivity, exclusively yielding the 1,4-disubstituted triazole isomer. wikipedia.orgorganic-chemistry.org The reaction is significantly accelerated compared to the uncatalyzed version. organic-chemistry.org The active Cu(I) catalyst can be generated in situ from copper(II) salts like copper(II) sulfate (B86663) in the presence of a reducing agent such as sodium ascorbate. chemeurope.com

Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC): In contrast to CuAAC, ruthenium catalysis typically yields the 1,5-disubstituted triazole regioisomer. organic-chemistry.org

The participation of 1-(azidomethoxy)butane in these reactions would involve the azide group reacting with a suitable alkyne to form a corresponding N-alkoxy-substituted triazole, a valuable scaffold in medicinal chemistry and materials science.

Interactive Data Table: Comparison of Azide-Alkyne Cycloaddition Reactions

| Feature | Thermal Huisgen Cycloaddition | Copper(I)-Catalyzed (CuAAC) | Ruthenium-Catalyzed (RuAAC) |

| Catalyst | None | Copper(I) | Ruthenium |

| Regioselectivity | Mixture of 1,4- and 1,5-isomers | 1,4-isomer exclusively | 1,5-isomer predominantly |

| Reaction Conditions | Elevated temperatures | Room temperature, often in water | Varies |

| Reaction Rate | Slow | Highly accelerated | Accelerated |

| Click Chemistry Status | Fails criteria (low selectivity, harsh conditions) | "Cream of the crop" | Yes |

Reduction Pathways to Amines

One of the most fundamental transformations of the azide group is its reduction to a primary amine. This conversion is highly efficient and can be achieved using a variety of reducing agents, making the azide group a reliable synthon for an amine. organic-chemistry.org

Common methods for the reduction of organic azides include:

Staudinger Reduction: This classic and exceptionally mild method involves the reaction of the azide with a phosphine (B1218219), typically triphenylphosphine (B44618) (PPh₃). nih.govnih.gov The initial step is a nucleophilic attack by the phosphine on the terminal nitrogen of the azide to form a phosphazide (B1677712) intermediate. nih.gov This intermediate then loses a molecule of dinitrogen (N₂) to form an iminophosphorane (or aza-ylide). nih.govalfa-chemistry.com Subsequent hydrolysis with water yields the primary amine and triphenylphosphine oxide. nih.govyoutube.com The formation of the very stable P=O bond is a major thermodynamic driving force for this reaction. youtube.com

Catalytic Hydrogenation: Azides can be smoothly reduced to amines using hydrogen gas (H₂) in the presence of a metal catalyst such as palladium on carbon (Pd/C) or platinum. organic-chemistry.orgyoutube.com This method is clean and effective, with nitrogen gas as the only byproduct.

Hydride Reagents: Powerful hydride donors like lithium aluminum hydride (LiAlH₄) are highly effective at reducing azides to primary amines. pressbooks.publibretexts.orgopenstax.org The reaction typically proceeds rapidly and in high yield.

For this compound, these methods would convert the -N₃ group to an -NH₂ group, yielding 1-(aminomethoxy)butane.

Interactive Data Table: Common Reagents for Azide Reduction

| Reagent/Method | Typical Conditions | Key Features | Byproducts |

| Triphenylphosphine (PPh₃), then H₂O | Anhydrous solvent, then aqueous workup | Very mild, tolerant of many functional groups | Triphenylphosphine oxide, N₂ |

| H₂ / Pd-C | H₂ atmosphere, various solvents (e.g., EtOH, EtOAc) | Clean, high-yielding | N₂ |

| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous ether (e.g., THF, Et₂O), then aqueous workup | Very powerful, rapid reaction | Aluminum salts, H₂, N₂ |

| Sodium Borohydride (NaBH₄) / CoCl₂ | Water, 25°C | Catalytic, chemoselective | Cobalt salts, borates, N₂ |

Thermolysis and Photolysis of Azides

Organic azides are known to be thermally and photochemically labile. Upon heating (thermolysis) or irradiation with UV light (photolysis), they can extrude a molecule of dinitrogen (N₂) to generate a highly reactive and electron-deficient intermediate known as a nitrene. nih.govresearchgate.net

R-N₃ + Δ or hν → R-N: + N₂

The resulting nitrene can undergo several subsequent reactions, including:

Rearrangement: Acyl azides, for instance, famously undergo the Curtius rearrangement upon heating, where the R-group migrates to the nitrogen atom to form an isocyanate. openstax.orgnih.gov

Insertion: Nitrenes can insert into C-H bonds.

Addition: They can add to alkenes to form aziridines.

The thermal stability of azides can vary significantly. While many are stable at room temperature, low-molecular-weight alkyl azides can be explosive and require careful handling. openstax.org The thermolysis or photolysis of this compound would be expected to generate the corresponding (butoxymethyl)nitrene, which would then rapidly react via one of the pathways mentioned above.

Ether Reactivity and Transformations

The ether linkage in this compound is not a simple dialkyl ether. It is part of an N,O-acetal (or hemiaminal ether) structure, which confers specific reactivity, particularly a pronounced sensitivity to acidic conditions.

Ether Cleavage Mechanisms

While typical dialkyl ethers are famously robust and are often cleaved only under harsh conditions (e.g., strong acids like HBr or HI), acetals and related structures are readily cleaved by acid. wikipedia.org

The mechanism for the acid-catalyzed cleavage of the N,O-acetal in this compound would proceed as follows:

Protonation: The ether oxygen is protonated by an acid catalyst, making the butoxy group a better leaving group (butanol).

Cleavage: The C-O bond breaks, releasing a molecule of butanol. This step is facilitated by the lone pair on the adjacent nitrogen atom, which helps to stabilize the resulting positive charge, forming a resonance-stabilized acyliminium-like cation.

Hydrolysis: In the presence of water, this cation is trapped to form an unstable N-acylhemiaminal, which would likely decompose further.

This acid lability is a key characteristic of N,O-acetals and distinguishes them from simple ethers.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 1-(Azidomethoxy)butane. These calculations solve the Schrödinger equation for the molecule, providing information about its energy, electron distribution, and geometry. nih.gov

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules like this compound. clinicsearchonline.org DFT calculations can determine the molecule's ground-state energy, electron density, and optimized geometry by finding the minimum energy arrangement of its atoms. nih.gov These calculations are crucial for understanding the molecule's stability and reactivity.

For this compound, DFT would be employed to calculate key properties such as bond lengths, bond angles, and dihedral angles. The results of such a calculation would provide a detailed three-dimensional structure of the molecule.

Table 1: Hypothetical DFT-Calculated Geometrical Parameters for this compound

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | C-O | 1.42 Å |

| Bond Length | O-N | 1.45 Å |

| Bond Length | N=N | 1.25 Å |

| Bond Length | N≡N | 1.10 Å |

| Bond Angle | C-O-N | 115° |

| Dihedral Angle | C-O-N-N | 120° |

Note: The data in this table is illustrative and represents typical values that might be obtained from DFT calculations.

Ab initio methods are quantum chemistry calculations that are based on first principles, without the use of experimental data. grafiati.com These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), can provide highly accurate results for molecular properties. arxiv.org For this compound, ab initio calculations would be used to obtain precise values for its energy, electron affinity, and ionization potential, offering a deeper understanding of its electronic behavior.

Conformational Analysis and Energy Landscapes

The butane (B89635) chain in this compound allows for different spatial arrangements of its atoms, known as conformations, due to rotation around its single bonds. libretexts.orgscribd.com Conformational analysis involves identifying the stable conformers of the molecule and determining their relative energies. libretexts.org This is crucial for understanding the molecule's flexibility and how its shape influences its properties. The different staggered and eclipsed conformations result in an energy landscape with various energy minima and transition states. youtube.comkhanacademy.org

For this compound, computational methods can be used to rotate the bonds in the butane and azidomethoxy groups to map out the potential energy surface. This would reveal the most stable conformations, such as the anti and gauche forms, and the energy barriers between them. libretexts.orgscribd.com

Table 2: Hypothetical Relative Energies of this compound Conformers

| Conformer | Dihedral Angle (C1-C2-C3-C4) | Relative Energy (kcal/mol) |

|---|---|---|

| Anti | 180° | 0.0 |

| Gauche | 60° | 0.9 |

| Eclipsed | 0° | 5.0 |

Note: The data in this table is illustrative and based on the principles of conformational analysis of butane.

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry can be used to model the pathways of chemical reactions involving this compound. nih.gov By calculating the potential energy surface for a reaction, it is possible to identify the most likely reaction mechanism, including the transition states that connect reactants, intermediates, and products. This is particularly relevant for understanding the decomposition or reactivity of the azide (B81097) group.

Transition state analysis provides information about the energy barrier of a reaction, which is essential for determining its rate. For this compound, this could be used to study its thermal stability and predict its decomposition products under different conditions.

Spectroscopic Property Prediction and Correlation with Experimental Data

Quantum chemical calculations can predict various spectroscopic properties of this compound, such as its infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra. dergipark.org.tr These predicted spectra can be compared with experimental data to confirm the molecule's structure and assign its spectral features. clinicsearchonline.org

For example, the vibrational frequencies from an IR spectrum can be calculated and correlated to specific bond stretches and bends within the molecule. nih.gov Similarly, NMR chemical shifts can be calculated to aid in the interpretation of experimental NMR data. dergipark.org.tr

Table 3: Hypothetical Predicted vs. Experimental Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

|---|---|---|

| Azide (N₃) asymmetric stretch | 2100 | 2105 |

| C-H stretch | 2950 | 2960 |

| C-O stretch | 1100 | 1110 |

Note: The data in this table is for illustrative purposes to show the correlation between predicted and experimental data.

Molecular Dynamics Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations are a computational method used to study the time-dependent behavior of molecules. nih.gov By solving Newton's equations of motion for the atoms in the system, MD simulations can provide insights into the conformational changes, diffusion, and interactions of this compound over time. koreascience.krresearchgate.net

An MD simulation of this compound, either in the gas phase or in a solvent, would reveal how the molecule moves and flexes at different temperatures. dovepress.com This can provide a deeper understanding of its conformational dynamics and how it interacts with its environment. scispace.com

Applications in Advanced Organic Synthesis

Role as Precursors in Heterocycle Synthesis

The azide (B81097) functionality in 1-(azidomethoxy)butane is a key precursor for the synthesis of a wide variety of nitrogen-containing heterocyclic compounds. The 1,3-dipolar cycloaddition reaction, particularly the Huisgen cycloaddition, stands out as a primary method for forming five-membered rings. When reacted with alkynes, this compound can be expected to form 1,2,3-triazoles. The reaction can proceed under thermal conditions or, more commonly, be catalyzed by copper(I) or ruthenium(II) complexes, which offer higher yields, regioselectivity, and milder reaction conditions. The resulting triazoles would bear a butoxymethyl substituent, which could influence their physical properties and subsequent reactivity.

Furthermore, reactions with other dipolarophiles, such as alkenes, nitriles, and isocyanates, could lead to the formation of other important heterocyclic systems like triazolines, tetrazoles, and triazoles, respectively. The butoxy group in the side chain could serve as a handle for further synthetic modifications or to impart specific solubility characteristics to the final heterocyclic products.

Utility in Functionalization and Derivatization Strategies

The azide group of this compound is a versatile functional handle that can be transformed into other important nitrogen-containing functional groups. For instance, the Staudinger reaction, involving the treatment of the azide with a phosphine (B1218219), would yield an aza-ylide. This intermediate can then be hydrolyzed to a primary amine or be used in the aza-Wittig reaction to form imines. This provides a pathway to introduce a primary amino group with a butoxymethyl ether appendage into a target molecule.

Reduction of the azide, which can be achieved through various methods such as catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride, would also yield the corresponding primary amine. This transformation is fundamental in organic synthesis for the introduction of nitrogen and the construction of more complex nitrogen-containing structures.

| Reaction Type | Reagents | Product Functional Group |

| Staudinger Ligation | Phosphine, Water | Primary Amine |

| Aza-Wittig Reaction | Phosphine, Carbonyl Compound | Imine |

| Reduction | H2, Pd/C or LiAlH4 | Primary Amine |

Integration into Modular Assembly Processes (e.g., Click Chemistry Conjugations)

"Click chemistry" refers to a class of reactions that are high-yielding, wide in scope, and form inoffensive byproducts. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of click chemistry, enabling the efficient and specific formation of 1,4-disubstituted 1,2,3-triazoles. This compound is an ideal candidate for participation in CuAAC reactions. Its azide moiety can readily "click" with a terminal alkyne, creating a stable triazole linkage.

Design and Synthesis of Complex Organic Molecules through Azide-Ether Scaffolds

The bifunctional nature of this compound, possessing both an azide and an ether linkage, makes it a valuable building block in the design and synthesis of complex organic molecules. The azide group can be used as a masked amino group or as a reactive handle for cycloaddition reactions, while the butoxy ether provides a flexible and lipophilic spacer.

In multi-step syntheses, the azide can be carried through several synthetic steps and then unmasked or reacted at a later stage. This "late-stage functionalization" is a powerful strategy in medicinal chemistry and materials science for creating libraries of analogs with diverse properties. The ether linkage is generally stable to a wide range of reaction conditions, making it a robust component of a larger molecular framework.

Development of Novel Reagents and Catalysts from Azidomethoxy Derivatives

Derivatives of this compound could serve as precursors for the development of novel reagents and catalysts. For example, the corresponding amine, obtained after reduction of the azide, could be elaborated into chiral ligands for asymmetric catalysis. The butoxy group could be designed to enhance the solubility of these ligands in organic solvents or to introduce specific steric bulk that could influence the stereochemical outcome of a catalyzed reaction.

Furthermore, the triazole ring formed via click chemistry with functionalized alkynes can itself act as a ligand for transition metals. These triazole-based ligands have found applications in various catalytic transformations. By carefully choosing the alkyne coupling partner, it is possible to design and synthesize a library of triazole-based ligands derived from this compound, each with potentially unique catalytic properties.

Future Directions and Emerging Research Avenues

Exploration of Novel Synthetic Methodologies

While the synthesis of related azidomethyl ethers has been reported, the development of novel, more efficient, and safer methods for the preparation of 1-(Azidomethoxy)butane is a key area for future research. Current methods for synthesizing similar compounds often involve a two-step process starting from the corresponding chloromethyl ether. acs.org Future research could focus on the development of one-pot syntheses directly from the corresponding alcohol, 1-butanol (B46404).

One promising approach is the direct azidomethylation of alcohols. Although direct azidomethylation reactions have been reported, they often require multiple steps to link the azidomethyl moiety to the heteroatom. acs.org Research into new catalytic systems that can facilitate the direct and selective conversion of 1-butanol to this compound would be a significant advancement. This could involve the use of novel transition metal catalysts or organocatalysts that can activate the alcohol for nucleophilic attack by an azide (B81097) source under mild conditions.

Another avenue for exploration is the use of alternative azidating agents. While sodium azide is a common reagent, concerns about its toxicity and the formation of explosive hydrazoic acid persist. The development and application of safer, more soluble, and more reactive azide sources, such as organic azides or polymer-supported azide reagents, could lead to cleaner and more sustainable synthetic processes.

| Synthetic Approach | Potential Advantages | Research Focus |

| One-Pot Synthesis from 1-Butanol | Increased efficiency, reduced waste | Development of novel catalytic systems |

| Direct Azidomethylation | Streamlined synthesis | Exploration of new activating agents |

| Alternative Azidating Agents | Improved safety and sustainability | Synthesis and application of novel azide sources |

Advanced Characterization Techniques for Intricate Structural Details

A thorough understanding of the three-dimensional structure and electronic properties of this compound is crucial for predicting its reactivity and designing new applications. While standard characterization techniques such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy provide basic structural information, more advanced techniques could offer deeper insights.

For instance, high-resolution mass spectrometry can provide precise molecular weight and fragmentation data, which is essential for confirming the structure and identifying potential impurities. X-ray crystallography, if a suitable crystalline derivative can be prepared, would offer unambiguous proof of the molecular structure and provide detailed information about bond lengths, bond angles, and intermolecular interactions.

Furthermore, advanced NMR techniques, such as two-dimensional correlation spectroscopy (COSY, HSQC, HMBC), can be employed to definitively assign all proton and carbon signals and to probe the connectivity of the molecule. The application of these advanced characterization techniques will be vital for building a comprehensive understanding of the structure-property relationships of this compound.

Computational Design of Enhanced Reactivity and Selectivity

Computational chemistry offers a powerful tool for understanding and predicting the behavior of molecules like this compound. researchgate.net Density Functional Theory (DFT) and other quantum chemical methods can be used to model the molecule's electronic structure, predict its spectroscopic properties, and investigate its reactivity in various chemical transformations.

Future computational studies could focus on several key areas. Firstly, the reaction mechanisms of important transformations, such as cycloaddition reactions of the azide group or cleavage of the ether linkage, can be elucidated. This would provide valuable insights into the transition states and intermediates involved, allowing for the rational design of catalysts and reaction conditions to enhance reactivity and selectivity.

Secondly, computational screening of potential applications could be performed. For example, the binding affinity of this compound to different materials or its potential as a precursor for novel energetic materials could be evaluated computationally before embarking on extensive experimental work. This in silico approach can significantly accelerate the discovery of new applications for this compound.

| Computational Method | Application | Potential Outcome |

| Density Functional Theory (DFT) | Reaction mechanism studies | Rational design of catalysts and reaction conditions |

| Molecular Dynamics (MD) | Simulation of interactions with other molecules | Prediction of binding affinities and material compatibility |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Modeling of enzymatic reactions | Design of biocatalytic applications |

Expansion of Synthetic Utility in Materials Science and Polymer Chemistry

The azide functional group is a versatile handle for the synthesis of new materials and polymers. mdpi.com The Huisgen 1,3-dipolar cycloaddition, or "click chemistry," between an azide and an alkyne is a highly efficient and selective reaction that can be used to create complex molecular architectures. donaulab.si this compound could serve as a valuable building block in this context.

Future research could explore the use of this compound in the synthesis of novel polymers. For example, it could be copolymerized with other monomers to introduce azide functionality into the polymer backbone or as side chains. These azide-functionalized polymers could then be further modified using click chemistry to attach other functional groups, leading to materials with tailored properties for applications in drug delivery, coatings, and electronics.

Furthermore, the energetic nature of the azide group suggests potential applications in the field of energetic materials. acs.org While the energy content of this compound itself may be modest, it could serve as a plasticizer or a precursor for more complex energetic polymers. Research into the thermal stability and decomposition kinetics of this compound would be a prerequisite for such applications.

Integration with Automated Synthesis and Flow Chemistry Platforms

The synthesis of organic azides can be hazardous due to the potential for the formation of explosive intermediates. cam.ac.uk Flow chemistry, where reactions are carried out in a continuous stream rather than in a batch reactor, offers significant safety advantages for the handling of such compounds. digitellinc.com The small reaction volumes and excellent heat and mass transfer in flow reactors can minimize the risks associated with exothermic reactions and the accumulation of unstable intermediates.

Future work should focus on developing a continuous flow synthesis of this compound. This would not only enhance the safety of the process but also allow for facile scale-up and integration with other automated synthesis platforms. A fully automated system could be designed to synthesize, purify, and even screen the reactivity of this compound in a high-throughput manner. This would greatly accelerate the exploration of its chemical space and the discovery of new applications. The use of monolithic triphenylphosphine (B44618) reagents in flow systems has already been demonstrated for the synthesis of other organic azides and could be adapted for this purpose. rsc.orgdurham.ac.uk

常见问题

Q. What are the critical safety protocols for handling 1-(Azidomethoxy)butane in laboratory settings?

Based on analogous ether compounds (e.g., 1-(1-Butoxyethoxy)butane), handle under well-ventilated conditions, use PPE (nitrile gloves, lab coats, safety goggles), and avoid ignition sources due to potential flammability . Store in airtight containers away from strong oxidizers, acids, or bases to prevent reactive hazards .

Q. How should accidental dermal or ocular exposure to this compound be managed?

Immediate rinsing with water for ≥15 minutes is recommended for ocular exposure. For dermal contact, wash with soap and water; remove contaminated clothing. Seek medical evaluation if irritation persists, as acute toxicity data for similar compounds suggest Category 4 hazards (low toxicity but precautionary measures advised) .

Q. What firefighting measures are appropriate for this compound?

Use CO₂, dry chemical powder, or alcohol-resistant foam. Avoid water jets to prevent aerosolization. Toxic fumes (e.g., NOₓ) may form during combustion; firefighters must wear self-contained breathing apparatus and full protective gear .

Q. How can researchers verify the purity of this compound before experimental use?

Employ gas chromatography (GC) coupled with mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. Compare retention times or spectral peaks (e.g., δ 3.5–4.0 ppm for methoxy groups in NMR) against reference standards .

Advanced Research Questions

Q. What experimental designs are recommended to assess the chronic toxicity of this compound?

Given limited data, conduct in vitro assays (e.g., Ames test for mutagenicity, MTT assay for cytotoxicity) followed by 90-day rodent studies (OECD TG 408). Monitor organ weights, hematological parameters, and histopathology, prioritizing hepatic and renal systems due to metabolic pathways of ethers .

Q. How can environmental persistence and degradation pathways of this compound be characterized?

Perform OECD 301 biodegradability tests under aerobic/anaerobic conditions. Use LC-MS/MS to track degradation intermediates. For photolytic stability, expose samples to UV light (254 nm) and analyze via GC-MS for azide-related byproducts (e.g., HN₃) .

Q. What analytical challenges arise in quantifying this compound in complex matrices, and how can they be mitigated?

Matrix interference and azide group instability require derivatization (e.g., alkylation with iodomethane) to enhance detection. Optimize HPLC conditions with a C18 column and acetonitrile/water gradient, validating recovery rates (≥80%) using spiked samples .

Q. How should researchers address contradictory reactivity data between this compound and structurally similar compounds?

Conduct differential scanning calorimetry (DSC) to assess thermal stability and screen for incompatibilities (e.g., with strong acids/bases). Cross-reference computational models (DFT calculations) to predict reaction pathways and validate experimentally .

Methodological Notes

- Data Gaps : Existing SDS for analogous compounds highlight missing chronic toxicity, bioaccumulation, and environmental fate data. Prioritize tiered testing per REACH guidelines .

- Safety vs. Reactivity : The azide group introduces explosive potential absent in butoxy analogs. Conduct small-scale stability tests under controlled conditions before scaling reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。